tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate
Description
Molecular Formula: C₉H₁₄F₃NO₃ Structural Features:
- A tert-butyl carbamate (Boc) group attached to a 4-oxobutan-2-yl backbone.
- Three fluorine atoms at the C1 position, creating a trifluoromethyl group.
- A ketone (oxo) group at the C4 position.
Properties
IUPAC Name |
tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO3/c1-8(2,3)16-7(15)13-6(4-5-14)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVDURWXDAPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146178 | |
| Record name | Carbamic acid, [3-oxo-1-(trifluoromethyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497861-79-7 | |
| Record name | Carbamic acid, [3-oxo-1-(trifluoromethyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497861-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [3-oxo-1-(trifluoromethyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoroacetylating agent. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: Substitution reactions are more prevalent, where the tert-butyl group or the trifluoro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: In biological and medical research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. Its unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism by which tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoro group enhances its reactivity, allowing it to participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Key Properties :
- Predicted Collision Cross-Section (CCS) : Ranges from 149.1 Ų ([M-H]⁻) to 160.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
- Synthetic Utility : The Boc group serves as a protective moiety for amines, while the oxo and trifluoro groups offer sites for further functionalization.
Comparison with Structurally Similar Compounds
Compounds with Trifluoromethyl Groups
Example :
- tert-Butyl N-[(1R)-1-(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)ethyl]carbamate (CAS 1956437-61-8)
- Molecular Formula : C₁₀H₁₃F₃N₃O₃
- Structural Differences : Incorporates a trifluoromethyl-substituted oxadiazole ring instead of a linear oxobutanyl chain.
- Implications :
- Higher metabolic stability due to the electron-withdrawing trifluoromethyl group compared to the target compound’s aliphatic trifluoro moiety .
Compounds with Oxo Groups
Example :
- tert-Butyl N-(4-Cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate (CAS 4261-80-7) Molecular Formula: C₁₃H₂₃NO₃ Structural Differences: Replaces the trifluoromethyl group with a cyclopropyl and methyl substituent. Implications:
- Reduced electronegativity compared to the target compound’s fluorine-rich structure .
Compounds with Cyclic Backbones
Example :
- tert-Butyl N-{4-Formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS 1932203-04-7) Molecular Formula: C₁₄H₂₃NO₃ Structural Differences: Features a rigid bicyclo[2.2.2]octane scaffold instead of a linear chain. Implications:
- Increased conformational rigidity may improve binding selectivity in enzyme inhibition.
- The formyl group offers a distinct reactivity profile compared to the ketone in the target compound .
Compounds with Heterocyclic Substituents
Example :
- tert-Butyl N-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]carbamate (CAS 1909309-21-2)
- Molecular Formula : C₁₄H₁₅FN₂O₂S
- Structural Differences : Contains a fluorophenyl-thiazole ring system.
- Implications :
- Fluorine on the phenyl ring increases lipophilicity and bioavailability compared to the target’s aliphatic trifluoro group .
Compounds with Reactive Functional Groups
Example :
- tert-Butyl N-[1-(Chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS 1956335-01-5) Molecular Formula: C₁₀H₂₀ClNO₄S Structural Differences: Substitutes the oxo group with a chlorosulfonyl moiety. Implications:
- The chlorosulfonyl group enables sulfonamide formation, expanding utility in polymer or peptide chemistry.
- Higher reactivity but lower stability under aqueous conditions compared to the target compound’s ketone .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Functional Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₉H₁₄F₃NO₃ | Trifluoromethyl, Oxo | Boc protection, nucleophilic ketone | Drug intermediates, proteomics |
| tert-Butyl N-(4-Cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate | C₁₃H₂₃NO₃ | Cyclopropyl, Methyl, Oxo | Steric hindrance, ring strain | Conformationally restricted scaffolds |
| tert-Butyl N-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]carbamate | C₁₄H₁₅FN₂O₂S | Fluorophenyl, Thiazole | Aromaticity, hydrogen bonding | Kinase inhibitors, agrochemicals |
| tert-Butyl N-[1-(Chlorosulfonyl)-3-methylbutan-2-yl]carbamate | C₁₀H₂₀ClNO₄S | Chlorosulfonyl | High reactivity, sulfonamide formation | Polymer chemistry, crosslinking |
Research Findings and Implications
- Trifluoromethyl vs. Cyclopropyl Groups : The target’s trifluoro group enhances electronegativity and metabolic stability, while cyclopropyl substituents (e.g., CAS 4261-80-7) improve steric shielding but reduce polarity .
- Oxo vs. Sulfonyl Reactivity : The ketone in the target compound is more amenable to Schiff base formation than the sulfonyl group in CAS 1956335-01-5, which favors nucleophilic substitution .
- Bicyclic vs. Linear Structures : Rigid bicyclic systems (e.g., bicyclo[2.2.2]octane) may improve binding selectivity in drug design but limit synthetic flexibility compared to the target’s linear chain .
Biological Activity
tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate is a compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. Its unique structural features, particularly the trifluoroalkyl group, confer distinctive biological properties that make it a subject of interest in drug discovery and development.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 497861-79-7
- Molecular Formula : C9H14F3NO3
- Molecular Weight : 239.21 g/mol
The compound features a tert-butyl group, a carbamate moiety, and a trifluorinated carbon chain, which influences its solubility and reactivity.
The biological activity of this compound primarily involves its interaction with various biological targets through the donation of the carbamate group. This can lead to modifications in the structure and function of target molecules, particularly in enzyme interactions and metabolic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs have shown potential as inhibitors of key enzymes involved in neurodegenerative diseases. For instance:
- Acetylcholinesterase Inhibition : Compounds like this compound may exhibit inhibitory effects on acetylcholinesterase, an enzyme implicated in Alzheimer's disease. In vitro studies have demonstrated that related compounds can significantly inhibit this enzyme's activity, potentially leading to increased levels of acetylcholine in the brain .
Neuroprotective Effects
Studies have explored the neuroprotective properties of similar carbamates against amyloid-beta peptide aggregation. The ability to reduce oxidative stress and inflammation in neuronal cells has been highlighted as a crucial mechanism for protecting against neurodegeneration .
In Vitro Studies
In vitro assessments have shown that compounds with similar structures can:
- Reduce cell death in astrocytes induced by amyloid-beta peptides.
- Decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cultures .
In Vivo Studies
Animal models have been employed to evaluate the efficacy of these compounds in preventing cognitive decline associated with neurodegenerative diseases. For example:
- A study demonstrated that treatment with a structurally related compound resulted in decreased amyloid-beta levels and improved cognitive function in scopolamine-induced memory impairment models .
Comparative Analysis
| Compound Name | Acetylcholinesterase Inhibition (IC50) | β-secretase Inhibition (IC50) | Neuroprotective Effect |
|---|---|---|---|
| M4 (related compound) | 0.17 μM | 15.4 nM | Moderate reduction in astrocyte death |
| This compound | TBD | TBD | TBD |
Q & A
Q. What are the common synthetic routes for tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate?
The synthesis typically involves coupling reactions using carbamate-protected intermediates. For example:
- Stepwise Protection : Reacting a trifluorinated ketone precursor with tert-butyl carbamate under coupling agents like EDCI/HOBt. Yields can reach ~90% under optimized conditions (e.g., room temperature, DCM solvent) .
- Boc Protection Strategies : Similar to tert-butyl N-(2-aminoethyl)carbamate, where Boc groups are introduced early to stabilize reactive amines during multi-step syntheses .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Q. What handling precautions are recommended for lab-scale use?
While specific safety data for this compound is limited, general carbamate handling guidelines apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in airtight containers at –20°C to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can low yields in coupling reactions involving this carbamate be addressed?
Q. What challenges arise in crystallographic refinement of its derivatives?
Q. How can stereochemical outcomes in derivatives be analyzed and controlled?
Q. How to resolve discrepancies in spectroscopic data between synthetic batches?
Q. What computational methods predict the reactivity of its trifluoromethyl group?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
